3-cyclopropyl-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
CAS No.:
Cat. No.: VC12897479
Molecular Formula: C13H21BN2O2
Molecular Weight: 248.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21BN2O2 |
|---|---|
| Molecular Weight | 248.13 g/mol |
| IUPAC Name | 3-cyclopropyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
| Standard InChI | InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)11-8-10(9-6-7-9)15-16(11)5/h8-9H,6-7H2,1-5H3 |
| Standard InChI Key | TWPJJIIXRRWECJ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C)C3CC3 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C)C3CC3 |
Introduction
Structural Characteristics
The molecular formula of 3-cyclopropyl-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is C₁₃H₂₁BN₂O₂, with a molecular weight of 248.13 g/mol . Its IUPAC name, 3-cyclopropyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole, reflects the substitution pattern: a cyclopropyl group at position 3, a methyl group at position 1, and a pinacol boronate ester at position 5 of the pyrazole ring.
Key Structural Features:
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Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, enabling hydrogen bonding and π-π interactions.
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Cyclopropyl Substituent: Introduces steric hindrance and conformational rigidity, potentially enhancing metabolic stability.
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Pinacol Boronate Ester: Facilitates Suzuki-Miyaura cross-coupling reactions, a cornerstone of C–C bond formation in medicinal chemistry .
The SMILES notation (B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C)C3CC3) and InChIKey (TWPJJIIXRRWECJ-UHFFFAOYSA-N) provide unambiguous representations of its structure .
Synthesis and Preparation
Synthetic Routes
The synthesis involves a multi-step sequence optimized for yield and purity:
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Formation of the Pyrazole Ring: Condensation of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
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Introduction of the Cyclopropyl Group: Cyclopropanation via reaction of alkenes with diazo compounds, often catalyzed by transition metals like rhodium or copper.
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Borylation Reaction: Installation of the pinacol boronate ester using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂).
A representative procedure from analogous compounds involves Cs₂CO₃-mediated alkylation of pyrazole boronic esters in acetonitrile at elevated temperatures . For this compound, trifluoroethylation or methylation steps may be adapted to introduce the methyl group at position 1 .
Industrial-Scale Considerations
Industrial production emphasizes green chemistry principles, such as solvent recycling and continuous flow reactors, to enhance efficiency and reduce waste.
Physicochemical Properties
Stability and Reactivity
The pinacol boronate ester confers stability against hydrolysis while remaining reactive in cross-coupling reactions. The cyclopropyl group enhances thermal stability, making the compound suitable for high-temperature applications.
Predicted Collision Cross Section (CCS)
Computational models predict CCS values for various adducts, critical for mass spectrometry characterization :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 249.17688 | 156.5 |
| [M+Na]⁺ | 271.15882 | 169.9 |
| [M+NH₄]⁺ | 266.20342 | 167.5 |
These values aid in metabolite identification and structural validation .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The boronate ester enables coupling with aryl halides to form biaryl structures, a key step in synthesizing pharmaceuticals like kinase inhibitors and anticancer agents . For example, analogous pyrazole boronic esters have been used in the synthesis of LRRK2 inhibitors for Parkinson’s disease .
Medicinal Chemistry
Pyrazole derivatives exhibit diverse biological activities, including anti-inflammatory and antimicrobial effects. The cyclopropyl moiety may improve pharmacokinetic properties by reducing oxidative metabolism.
Computational and Analytical Studies
Spectroscopic Characterization
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NMR Spectroscopy: ¹¹B NMR typically shows a peak near 30 ppm for the boronate ester, while ¹H NMR reveals distinct signals for the cyclopropyl (δ 0.5–1.5) and methyl groups (δ 2.5–3.0).
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Mass Spectrometry: High-resolution MS confirms the molecular ion ([M+H]⁺ at m/z 249.17688) and fragmentation patterns .
In Silico Predictions
Computational models predict moderate lipophilicity (LogP ≈ 2.5) and blood-brain barrier permeability, suggesting potential central nervous system applications .
Future Directions
Research Gaps
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Biological Screening: Limited data exist on its direct pharmacological activity.
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Process Optimization: Scalable synthetic routes require further development.
Emerging Opportunities
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